molecular formula C33H27N B12830410 N-(1,1'-biphenyl-4-yl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine

N-(1,1'-biphenyl-4-yl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine

Cat. No.: B12830410
M. Wt: 437.6 g/mol
InChI Key: DIZZUFMWPOTGRU-UHFFFAOYSA-N
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Description

N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-phenyl-9H-Fluoren-2-amine is an organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of biphenyl and fluorenyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-phenyl-9H-Fluoren-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure. This reaction involves the use of palladium catalysts and boronic acids under mild conditions. The fluorenyl group can be introduced through Friedel-Crafts acylation, followed by amination to attach the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-phenyl-9H-Fluoren-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens, nitrating agents, sulfonating agents, under controlled temperatures and solvent conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-phenyl-9H-Fluoren-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its luminescent properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-phenyl-9H-Fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, its aromatic rings can participate in π-π interactions with target proteins, influencing their function. Additionally, the amine group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl: A simpler biphenyl compound with similar aromatic properties but lacking the fluorenyl and amine groups.

    9,9-Dimethyl-9H-fluorene: Contains the fluorenyl structure but without the biphenyl and amine groups.

    N-Phenyl-9H-fluoren-2-amine: Similar structure but lacks the biphenyl group.

Uniqueness

N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-phenyl-9H-Fluoren-2-amine is unique due to its combination of biphenyl, fluorenyl, and amine groups, which confer distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields.

Properties

Molecular Formula

C33H27N

Molecular Weight

437.6 g/mol

IUPAC Name

9,9-dimethyl-N-phenyl-N-(4-phenylphenyl)fluoren-2-amine

InChI

InChI=1S/C33H27N/c1-33(2)31-16-10-9-15-29(31)30-22-21-28(23-32(30)33)34(26-13-7-4-8-14-26)27-19-17-25(18-20-27)24-11-5-3-6-12-24/h3-23H,1-2H3

InChI Key

DIZZUFMWPOTGRU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C

Origin of Product

United States

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